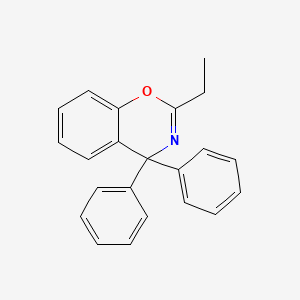![molecular formula C19H22N2O3 B5030028 N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5030028.png)
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide is an organic compound with the molecular formula C19H22N2O3 It is known for its unique chemical structure, which includes a phenoxyacetyl group and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2,3-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-aminophenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide
Uniqueness
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds .
Propiedades
IUPAC Name |
N-[3-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-8-6-9-16(11-15)21-19(23)12-24-17-10-5-7-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWXATIXLHXWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5029947.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)

![(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B5029984.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5029990.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5029996.png)
![4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
![2-(2-FLUOROBENZAMIDO)-N,N-DIPROPYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5030008.png)
![[3-(aminomethyl)-1-adamantyl]acetic acid hydrochloride](/img/structure/B5030034.png)
![methyl 2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-iodo-6-methoxyphenoxy]acetate](/img/structure/B5030041.png)
![1-{3-[(4-Iodophenyl)oxy]propyl}piperidine](/img/structure/B5030043.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5030050.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide](/img/structure/B5030056.png)
